![molecular formula C23H24FN3O2 B2739669 N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-64-6](/img/structure/B2739669.png)
N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Opioid Receptor Modulation
Opioids, such as morphine, are essential for pain management. However, their adverse effects (tolerance, dependence, addiction, and respiratory depression) limit their clinical utility. Researchers have explored novel opioid ligands to address these limitations. N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is one such compound. Let’s explore its potential:
- μ-Opioid Receptor (MOR) : This compound may selectively target MOR, providing analgesia without severe side effects .
- κ-Opioid Receptor (KOR) : While KOR-selective analgesics have limitations (sedation, anxiety, dysphoria), this compound could offer a safer alternative .
- δ-Opioid Receptor (DOR) : DOR agonists have been investigated, but they tend to cause convulsions. Further research is needed to optimize their use .
- Nociceptin Opioid Peptide Receptor (NOP receptor) : Ligands targeting NOP receptors show promise as spinal analgesics and in substance abuse disorders .
Biased Agonism for Safer Analgesics
The concept of biased agonism involves activating distinct downstream pathways through the same receptor. By avoiding β-arrestin 2 recruitment and favoring specific G-protein-mediated signaling, researchers aim to design safer analgesics. This compound’s biased agonism potential could revolutionize opioid drug development .
Other Potential Applications
While opioid receptor modulation is the primary focus, this compound’s unique structure may have additional applications. Further research is needed to explore its potential in other areas.
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with g-protein coupled receptors (gpcrs) such as opioid receptors . These receptors mediate pain relief through both the central and peripheral nervous systems .
Biochemical Pathways
Compounds that interact with gpcrs often influence a variety of biochemical pathways, including those involved in pain perception and inflammation .
Result of Action
Similar compounds have been associated with pain relief and anti-inflammatory effects .
Propriétés
IUPAC Name |
N-cycloheptyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-20-12-6-5-8-17(20)15-27-21-16(9-7-13-25-21)14-19(23(27)29)22(28)26-18-10-3-1-2-4-11-18/h5-9,12-14,18H,1-4,10-11,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZFXROUDUHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.